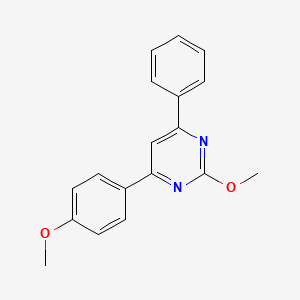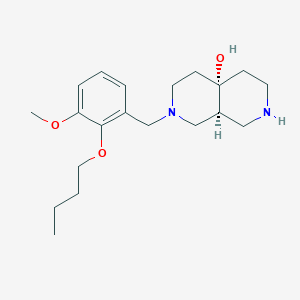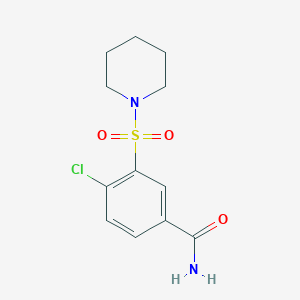
2-methoxy-4-(4-methoxyphenyl)-6-phenylpyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-(4-methoxyphenyl)-6-phenylpyrimidine is a compound of interest due to its complex molecular structure and potential applications in various fields of chemistry and materials science. The compound belongs to the pyrimidine derivatives, known for their versatility in chemical reactions and significant role in developing pharmaceuticals, agrochemicals, and organic materials.
Synthesis Analysis
The synthesis of pyrimidine derivatives, such as this compound, often involves cyclization reactions, condensation, and substitution processes. For instance, compounds can be synthesized via novel modifications of principal pyrimidine synthesis, involving the condensation of urea or N-methylurea with aldehydes or derivatives, demonstrating the flexibility in synthesizing pyrimidine structures (Brown & Lee, 1970).
Molecular Structure Analysis
The molecular structure and hydrogen bonding patterns of pyrimidine derivatives, including those similar to this compound, are critical for understanding their physical and chemical properties. Studies involving X-ray crystallography and spectroscopic methods have revealed insights into the hydrogen bonding and molecular packing, which are crucial for the liquid crystalline behavior and luminescent properties of these compounds (Glidewell et al., 2003).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including thermal rearrangement, substitution, and formation of Schiff bases. These reactions are essential for modifying the chemical structure to tailor the properties for specific applications. The rearrangement and reactivity toward nucleophiles are influenced by substituents on the pyrimidine ring, demonstrating the compound's versatility in synthetic chemistry (Sakamoto* et al., 1983).
Physical Properties Analysis
The physical properties, such as phase behavior and luminescent properties of pyrimidine derivatives, are influenced by their molecular structure and substituents. For example, compounds with certain substituents exhibit liquid crystalline behavior and luminescence, which are important for material science applications (Ahipa et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are crucial for the practical applications of pyrimidine derivatives. The interaction of substituents, such as methoxy groups, with the pyrimidine ring can significantly influence the compound's electronic properties and reactivity. Understanding these interactions is essential for designing compounds with desired chemical behaviors (Krygowski et al., 1994).
Propriétés
IUPAC Name |
2-methoxy-4-(4-methoxyphenyl)-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-21-15-10-8-14(9-11-15)17-12-16(19-18(20-17)22-2)13-6-4-3-5-7-13/h3-12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDLYWOKZWUGRGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC(=C2)C3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[4-(2-ethoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5623740.png)

![(3R*,4S*)-1-{[4-(dimethylamino)phenyl]acetyl}-4-(3-methoxyphenyl)pyrrolidin-3-amine](/img/structure/B5623750.png)


![2-[(2-methyl-1H-indol-3-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5623762.png)


![9-[(3-fluoro-4-hydroxyphenyl)acetyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5623787.png)

![4-[2-(4-{[2-(3-pyridinyl)-1-piperidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)ethyl]morpholine](/img/structure/B5623806.png)


![2-{[(2-methoxyphenyl)amino]carbonyl}-3-nitrobenzoic acid](/img/structure/B5623815.png)